N'-(benzenesulfonyl)-2-[(1-phenyl-1,2,4-triazol-3-yl)oxy]ethanimidamide
Description
Properties
IUPAC Name |
N'-(benzenesulfonyl)-2-[(1-phenyl-1,2,4-triazol-3-yl)oxy]ethanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3S/c17-15(20-25(22,23)14-9-5-2-6-10-14)11-24-16-18-12-21(19-16)13-7-3-1-4-8-13/h1-10,12H,11H2,(H2,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZADDVDIVLGAXMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC(=N2)OCC(=NS(=O)(=O)C3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=NC(=N2)OC/C(=N\S(=O)(=O)C3=CC=CC=C3)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(benzenesulfonyl)-2-[(1-phenyl-1,2,4-triazol-3-yl)oxy]ethanimidamide typically involves multiple steps:
Formation of the 1-phenyl-1,2,4-triazole moiety: This can be achieved through the cyclization of phenylhydrazine with formamide under acidic conditions.
Etherification: The 1-phenyl-1,2,4-triazole is then reacted with 2-chloroethanol in the presence of a base such as potassium carbonate to form 2-[(1-phenyl-1,2,4-triazol-3-yl)oxy]ethanol.
Sulfonylation: The 2-[(1-phenyl-1,2,4-triazol-3-yl)oxy]ethanol is then treated with benzenesulfonyl chloride in the presence of a base like pyridine to yield the final product, N’-(benzenesulfonyl)-2-[(1-phenyl-1,2,4-triazol-3-yl)oxy]ethanimidamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions such as temperature, pressure, and solvent choice would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Oxidized triazole derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted benzenesulfonyl derivatives.
Scientific Research Applications
N’-(benzenesulfonyl)-2-[(1-phenyl-1,2,4-triazol-3-yl)oxy]ethanimidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N’-(benzenesulfonyl)-2-[(1-phenyl-1,2,4-triazol-3-yl)oxy]ethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, potentially inhibiting their activity. The triazole ring may also participate in hydrogen bonding or π-π interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- N’-(benzenesulfonyl)-2-[(1-phenyl-1,2,4-triazol-3-yl)oxy]acetamide
- N’-(benzenesulfonyl)-2-[(1-phenyl-1,2,4-triazol-3-yl)oxy]propionamide
Uniqueness
N’-(benzenesulfonyl)-2-[(1-phenyl-1,2,4-triazol-3-yl)oxy]ethanimidamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
This detailed overview provides a comprehensive understanding of N’-(benzenesulfonyl)-2-[(1-phenyl-1,2,4-triazol-3-yl)oxy]ethanimidamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
N'-(benzenesulfonyl)-2-[(1-phenyl-1,2,4-triazol-3-yl)oxy]ethanimidamide is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This compound is characterized by its unique structural features, including a benzenesulfonyl group and a triazole moiety, which are known to contribute to various pharmacological effects. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and therapeutic potential.
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Triazole Ring : The initial step typically includes the reaction of phenyl hydrazine with appropriate carbonyl compounds to form the triazole structure.
- Sulfonylation : The introduction of the benzenesulfonyl group is achieved through the reaction of the triazole derivative with benzenesulfonyl chloride.
- Final Modification : The compound is then modified to introduce the ethanimidamide functional group, enhancing its biological activity.
Biological Activity
The biological activity of this compound has been evaluated in various studies, highlighting its potential as an antiviral agent and its cytotoxic effects on cancer cell lines.
Antiviral Activity
Research indicates that compounds structurally related to this compound exhibit significant antiviral activity against HIV. For instance, derivatives with similar triazole structures have shown potent inhibition against wild-type HIV strains with EC50 values in the low nanomolar range (e.g., 0.24 nM) while demonstrating low cytotoxicity (CC50 > 4.8 µM) in vitro . This suggests that such compounds could be further developed as non-nucleoside reverse transcriptase inhibitors (NNRTIs).
Anticancer Activity
The antiproliferative effects of related compounds have been documented in various cancer cell lines. For example:
- HT-29 Colon Carcinoma : Compounds demonstrated IC50 values lower than 100 nM, indicating potent growth inhibition.
- M21 Skin Melanoma : Similar IC50 values were observed, suggesting effective cytotoxicity .
The mechanism behind this activity often involves disruption of cell cycle progression and induction of apoptosis in tumor cells.
The mechanism by which this compound exerts its biological effects can be attributed to several factors:
- Inhibition of Enzymatic Activity : The triazole moiety may interfere with enzymatic processes critical for viral replication or tumor cell proliferation.
- Cell Cycle Modulation : Studies have shown that compounds with similar structures can lead to cell cycle arrest at the G2/M phase .
- Apoptotic Induction : Evidence suggests that these compounds can trigger programmed cell death pathways in cancer cells.
Case Studies and Research Findings
Several case studies have explored the efficacy and safety profiles of compounds related to this compound:
| Study | Compound | Activity | IC50/EC50 | Cell Line |
|---|---|---|---|---|
| 12126065 | Antiviral | EC50 = 0.24 nM | TZM cells | |
| PIB-SO | Anticancer | IC50 < 100 nM | HT-29 | |
| M21 |
These findings underscore the promising nature of this compound class in therapeutic applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N'-(benzenesulfonyl)-2-[(1-phenyl-1,2,4-triazol-3-yl)oxy]ethanimidamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound’s synthesis likely involves coupling reactions between benzenesulfonyl derivatives and triazole-containing intermediates. Key steps include:
- Acyl chloride activation : Use benzenesulfonyl chloride to introduce the sulfonamide group under basic conditions (e.g., pyridine or Et₃N) to neutralize HCl byproducts .
- Triazole-oxy linkage : Employ nucleophilic substitution or Mitsunobu reactions to attach the triazole moiety. Optimize solvent polarity (e.g., DMF or THF) and temperature (60–100°C) to enhance yield .
- Purification : Use column chromatography with gradients of ethyl acetate/hexane or recrystallization from methanol .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm the ethanimidamide backbone, benzenesulfonyl group (δ ~7.5–8.0 ppm for aromatic protons), and triazole protons (δ ~8.5 ppm) .
- X-ray crystallography : Use the WinGX suite for single-crystal analysis to resolve bond angles and confirm stereochemistry. Deposit CIF data in repositories like CCDC (e.g., CCDC 1013218) .
- Mass spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., C₂₅H₂₂N₄O₃S) and isotopic patterns .
Q. How can DFT calculations be applied to predict the electronic properties of this compound?
- Methodological Answer :
- Basis sets : Use hybrid functionals (B3LYP) with a 6-311+G(d,p) basis set to model sulfonamide and triazole interactions. Compare results with MP2 for electron correlation .
- Frontier orbitals : Calculate HOMO-LUMO gaps to predict reactivity. The triazole’s electron-withdrawing nature may lower LUMO energy, enhancing electrophilic activity .
- Solvent effects : Include PCM models to simulate polar solvents (e.g., water or DMSO) and assess solvation energies .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the modification of this compound for enhanced biological activity?
- Methodological Answer :
- Triazole modifications : Replace the 1-phenyl group with electron-deficient aryl rings (e.g., 4-fluorophenyl) to improve target binding. Docking studies (e.g., AutoDock Vina) can predict interactions with hydrophobic protein pockets .
- Sulfonamide substitution : Introduce methyl or halide groups on the benzene ring to modulate lipophilicity and blood-brain barrier permeability .
- Ethanimidamide backbone : Replace the N'-benzenesulfonyl group with heterocyclic sulfonamides (e.g., thiazole) to reduce metabolic instability .
Q. How should researchers address contradictions in computational vs. experimental data (e.g., bond lengths or reaction mechanisms)?
- Methodological Answer :
- Validation : Cross-check DFT-predicted bond lengths (e.g., S–N in sulfonamide) with X-ray data. Discrepancies >0.05 Å suggest inadequate basis sets or solvent models .
- Mechanistic studies : Use kinetic isotope effects (KIEs) or Hammett plots to validate DFT-proposed reaction pathways (e.g., nucleophilic vs. radical mechanisms) .
- Collaborative analysis : Combine molecular dynamics (MD) simulations with experimental kinetics to resolve ambiguities in intermediate stability .
Q. What strategies can optimize the compound’s selectivity in biological assays (e.g., kinase or protease inhibition)?
- Methodological Answer :
- Fluorescence polarization assays : Label target proteins with FITC or TAMRA to measure competitive binding. Use Hill coefficients to assess cooperativity .
- Proteome-wide profiling : Employ activity-based protein profiling (ABPP) with clickable probes to identify off-target interactions .
- Cryo-EM : Resolve ligand-target complexes at near-atomic resolution to guide structure-based design .
Q. How can researchers mitigate synthetic challenges, such as low yields in triazole coupling steps?
- Methodological Answer :
- Catalytic systems : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective triazole formation. Optimize Cu(I) sources (e.g., CuBr vs. CuSO₄/ascorbate) .
- Microwave-assisted synthesis : Reduce reaction times from hours to minutes while maintaining yields >80% .
- Byproduct analysis : Monitor reactions via LC-MS to identify hydrolysis or dimerization byproducts. Adjust pH (<7) to suppress sulfonamide decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
